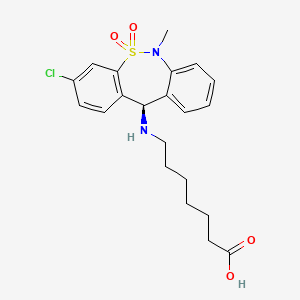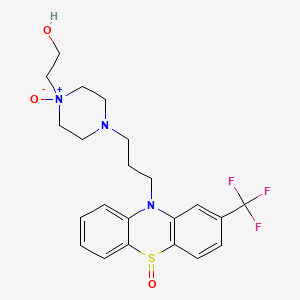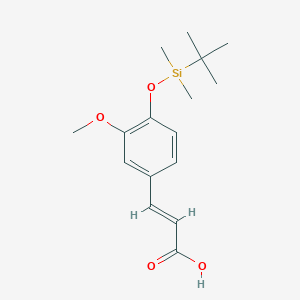![molecular formula C27H34N4O3 B13410546 tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13410546.png)
tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate: is a complex organic compound with a molecular formula of C32H42N4O5. This compound is characterized by its intricate structure, which includes a tert-butyl carbamate group, a pyridinylphenyl moiety, and a hydroxyphenylbutyl group. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate involves multiple steps. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected amine.
Formation of the hydroxyphenylbutyl group: This involves the reaction of a suitable phenylbutyl precursor with appropriate reagents to introduce the hydroxy group.
Coupling with pyridinylphenyl moiety: The Boc-protected amine is then coupled with the pyridinylphenyl moiety using a coupling reagent such as EDCI or DCC.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反応の分析
tert-Butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC or Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions, particularly at the pyridinyl ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include ketones, alcohols, and substituted amines.
科学的研究の応用
tert-Butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use.
類似化合物との比較
tert-Butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the complex structure of the target compound.
Pyridinylphenyl derivatives: Compounds with similar pyridinylphenyl moieties but different functional groups.
Hydroxyphenylbutyl derivatives: Compounds with similar hydroxyphenylbutyl groups but different substituents.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler or less complex analogs.
特性
分子式 |
C27H34N4O3 |
|---|---|
分子量 |
462.6 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C27H34N4O3/c1-27(2,3)34-26(33)30-24(17-20-9-5-4-6-10-20)25(32)19-31(28)18-21-12-14-22(15-13-21)23-11-7-8-16-29-23/h4-16,24-25,32H,17-19,28H2,1-3H3,(H,30,33)/t24-,25-/m0/s1 |
InChIキー |
YQDMPWKMKZBVRS-DQEYMECFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



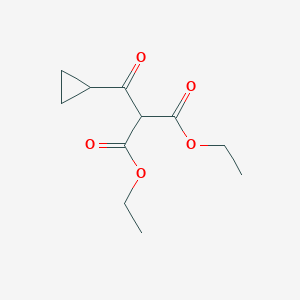
![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)
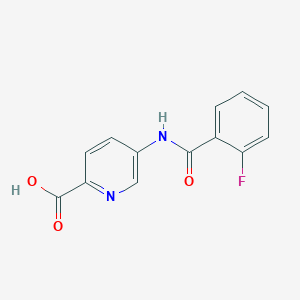
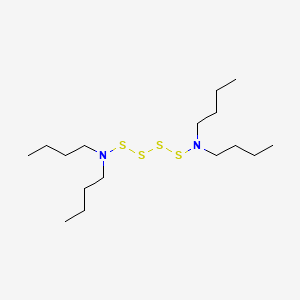

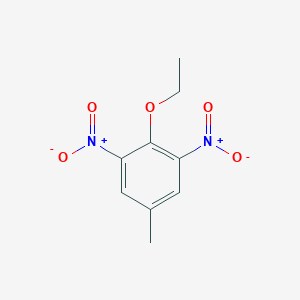
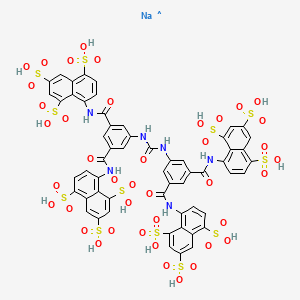
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol](/img/structure/B13410506.png)
![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13410512.png)
![2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13410520.png)
